molecular formula C19H16O10 B1474218 (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-oxobenzo[c]chromen-3-yl)oxyoxane-2-carboxylic acid CAS No. 1365982-52-0

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-oxobenzo[c]chromen-3-yl)oxyoxane-2-carboxylic acid

Cat. No.: B1474218
CAS No.: 1365982-52-0
M. Wt: 404.3 g/mol
InChI Key: KXBXNRJGUDTJQS-KSPMYQCISA-N
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Description

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-oxobenzo[c]chromen-3-yl)oxyoxane-2-carboxylic acid is a metabolite derived from urolithin A, which itself is a product of the gut microbiota’s metabolism of ellagitannins and ellagic acid. Urolithin A is known for its anti-inflammatory and cancer chemopreventive properties. in vivo, it is often conjugated to form urolithin A glucuronide, which significantly alters its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of urolithin A glucuronide involves regioselective glucuronidation of urolithin A. One method employs the use of methyl-2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronide as a glucuronidation agent. The reaction typically occurs under mild conditions to prevent degradation of the urolithin A core structure .

Industrial Production Methods: The process would require stringent control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-oxobenzo[c]chromen-3-yl)oxyoxane-2-carboxylic acid primarily undergoes deconjugation reactions in vivo, where it is converted back to urolithin A. This deconjugation is facilitated by enzymes in tissues under inflammatory conditions .

Common Reagents and Conditions: The glucuronidation process uses reagents like methyl-2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronide. Deconjugation reactions typically occur under physiological conditions, often catalyzed by enzymes such as β-glucuronidase .

Major Products: The primary product of deconjugation is free urolithin A, which retains its biological activity and can exert anti-inflammatory and chemopreventive effects .

Mechanism of Action

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-oxobenzo[c]chromen-3-yl)oxyoxane-2-carboxylic acid itself has limited biological activity. upon deconjugation to urolithin A, it can modulate several molecular pathways:

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-oxobenzo[c]chromen-3-yl)oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O10/c20-7-1-3-9-10-4-2-8(6-12(10)28-18(26)11(9)5-7)27-19-15(23)13(21)14(22)16(29-19)17(24)25/h1-6,13-16,19-23H,(H,24,25)/t13-,14-,15+,16-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBXNRJGUDTJQS-KSPMYQCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)OC3=C2C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O)C(=O)OC3=C2C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-oxobenzo[c]chromen-3-yl)oxyoxane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-oxobenzo[c]chromen-3-yl)oxyoxane-2-carboxylic acid
Reactant of Route 3
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-oxobenzo[c]chromen-3-yl)oxyoxane-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-oxobenzo[c]chromen-3-yl)oxyoxane-2-carboxylic acid
Reactant of Route 5
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-oxobenzo[c]chromen-3-yl)oxyoxane-2-carboxylic acid
Reactant of Route 6
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-oxobenzo[c]chromen-3-yl)oxyoxane-2-carboxylic acid

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